molecular formula C9H7ClN2S B3187528 4-Chloro-6-(methylthio)quinazoline CAS No. 155960-93-3

4-Chloro-6-(methylthio)quinazoline

Cat. No. B3187528
CAS RN: 155960-93-3
M. Wt: 210.68 g/mol
InChI Key: NWMNIOBPSAXMMY-UHFFFAOYSA-N
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Description

“4-Chloro-6-(methylthio)quinazoline” is an organic compound with a molecular weight of 210.68 g/mol. It has the molecular formula C9H7ClN2S .


Synthesis Analysis

Quinazoline derivatives have drawn attention in synthesis and bioactivities research due to their significant biological activities . The synthetic methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The structure–activity relationship study explained that the highest activity was obtained by the compound with diethyl substitution, while aromatic and alicyclic amine substitution decreased analgesic activity .


Chemical Reactions Analysis

Quinazoline derivatives have been used as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Yin et al. studied the [3 + 2] cycloaddition reaction between the quinazoline 3-oxides and various alkene derivatives .


Physical And Chemical Properties Analysis

The empirical formula of “4-Chloro-6-(methylthio)quinazoline” is C9H7ClN2S . It has a molecular weight of 210.68 g/mol.

Mechanism of Action

Target of Action

4-Chloro-6-(methylthio)quinazoline is a quinazoline derivative, which has been found to have significant biological activities . The primary target of this compound is the RNA-dependent RNA polymerase (RdRp) of the Bovine Viral Diarrhea Virus (BVDV) . The RdRp structure comprises the fingers, palm, and thumb domains. The compound interacts with residues R295, Y289, and V306 in the fingers domain, and Y674 and E675 in the thumb domain .

Mode of Action

The compound interacts with its targets, leading to changes in the viral replication process. It binds to a pocket located in the fingers and thumb domains in BVDV RdRp . This interaction with R295 in the fingertip domain of the polymerase provides a possible explanation for its mode of action .

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-6-(methylthio)quinazoline are primarily related to the replication of the BVDV. By interacting with the RdRp, the compound inhibits the replication of the viral genome . This leads to downstream effects such as the reduction of viral load and the inhibition of virus replication .

Result of Action

The result of the action of 4-Chloro-6-(methylthio)quinazoline is the inhibition of BVDV replication. By interacting with the RdRp, it prevents the replication of the viral genome, thereby reducing the viral load . This leads to a decrease in the severity of the infection and aids in the recovery of the infected organism.

Safety and Hazards

“4-Chloro-6-(methylthio)quinazoline” is harmful by inhalation, in contact with skin, and if swallowed . It may cause respiratory irritation, skin irritation, and serious eye damage .

Future Directions

Quinazoline is an essential scaffold, known to be linked with various biological activities . This diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

properties

IUPAC Name

4-chloro-6-methylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMNIOBPSAXMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295799
Record name 4-Chloro-6-(methylthio)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(methylthio)quinazoline

CAS RN

155960-93-3
Record name 4-Chloro-6-(methylthio)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155960-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(methylthio)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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